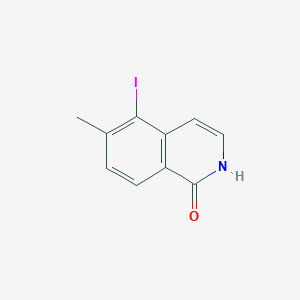

5-iodo-6-methylisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8INO |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

5-iodo-6-methyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H8INO/c1-6-2-3-8-7(9(6)11)4-5-12-10(8)13/h2-5H,1H3,(H,12,13) |

InChI Key |

DXUYYPXTNVURIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)NC=C2)I |

Origin of Product |

United States |

The Compound in Focus: 5 Iodo 6 Methylisoquinolin 1 2h One

Synthesis and Manufacturing

The synthesis of this compound would likely start from a pre-functionalized benzene (B151609) ring or a substituted isoquinolinone. A plausible approach would involve the synthesis of 6-methylisoquinolin-1(2H)-one, followed by a regioselective iodination. The directing effects of the methyl and lactam functionalities would influence the position of iodination. Electrophilic iodinating agents such as N-iodosuccinimide (NIS) in the presence of a strong acid could potentially achieve the desired substitution at the 5-position. researchgate.net

Alternatively, a multi-step synthesis could begin with a suitably substituted benzene derivative that already contains the methyl and a precursor to the iodo group. This precursor could then be converted to the final product through a series of reactions to build the heterocyclic ring.

Key Synthetic Intermediates:

A potential key intermediate for the synthesis of this compound is 6-methylisoquinolin-1(2H)-one. The subsequent iodination of this intermediate would be a critical step in the synthetic pathway.

Microwave-Assisted Synthetic Protocols for Isoquinoline (B145761) Libraries

Chemical Properties

The precise chemical properties of this compound are not extensively documented in readily accessible scientific literature. However, based on its structure and the properties of similar compounds, we can infer a set of expected characteristics.

| Property | Expected Value/Characteristic |

| Molecular Formula | C10H8INO |

| Molecular Weight | 285.08 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not reported, but expected to be a defined melting point |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |

| Spectroscopic Data | |

| ¹H NMR | Aromatic protons with characteristic shifts and coupling constants, a singlet for the methyl group, and a broad singlet for the N-H proton. |

| ¹³C NMR | Aromatic carbons, a methyl carbon, and a carbonyl carbon with characteristic chemical shifts. |

| IR | Characteristic peaks for N-H stretching, C=O stretching (lactam), and C-H aromatic stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, and characteristic fragmentation patterns. |

Applications in Scientific Research

Given the importance of the iodinated isoquinolinone scaffold, this compound holds potential as a valuable building block in medicinal chemistry and materials science.

The presence of the iodine atom makes this compound an excellent substrate for cross-coupling reactions. This would allow for the introduction of a wide variety of functional groups at the 5-position, enabling the synthesis of a library of derivatives for biological screening. These derivatives could be investigated as potential inhibitors of various enzymes or as ligands for receptors implicated in disease. The specific substitution pattern of a methyl group at the 6-position and an iodo group at the 5-position could lead to unique interactions with biological targets, potentially resulting in novel therapeutic agents.

The photophysical properties of isoquinolinone derivatives make them interesting candidates for applications in materials science. The introduction of an iodine atom can influence the electronic properties of the molecule, potentially leading to materials with interesting optical or electronic characteristics. Through polymerization or incorporation into larger molecular architectures, this compound could be a precursor to novel organic materials for applications in areas such as organic electronics or sensor technology. rsc.org

Conclusion

5-iodo-6-methylisoquinolin-1(2H)-one represents a specific, yet under-documented, member of the vast and important class of isoquinolinone compounds. While detailed experimental data for this particular molecule is scarce in the public domain, its chemical structure suggests significant potential as a versatile intermediate in both medicinal chemistry and materials science. The strategic placement of the iodo and methyl groups on the isoquinolinone core provides a template for the development of novel compounds with tailored properties. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential.

Computational Chemistry and Theoretical Investigations of Isoquinolinone Systems

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 5-iodo-6-methylisoquinolin-1(2H)-one, these calculations can provide detailed information about its structural and electronic properties. Methods like DFT can be used to determine optimized molecular geometry, electronic charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is vital for predicting the molecule's stability, reactivity, and potential sites for metabolic transformation.

In broader studies of isoquinoline (B145761) derivatives, DFT has been employed to obtain information about their structural, electronic, and physico-chemical properties, laying the groundwork for further computational analysis.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are central to structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, often expressed as a docking score. For isoquinolinone systems, docking studies have been instrumental in understanding their therapeutic potential. For instance, in a study on isoquinoline-1,3-dione derivatives as Cyclin-Dependent Kinase 4 (CDK4) inhibitors, Surflex-Dock was used to place the compounds into the CDK4 binding pocket to explore their binding modes. plos.orgbohrium.com Similarly, docking has been applied to isoquinoline derivatives to probe interactions with targets like the cyclooxygenase-2 (COX-2) active site and epidermal growth factor receptor (EGFR). mdpi.comresearchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.

Table 1: Example of Molecular Docking Results for Isoquinoline Derivatives Against EGFR Note: This data is illustrative and derived from studies on related quinoline/isoquinoline compounds, not this compound.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Ligand 5a | EGFR | -8.839 | Asp855, Thr854 | mdpi.com |

| Ligand 5j | EGFR | > -7.944 | Met793 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. The goal is to develop a predictive model that can estimate the activity of novel, unsynthesized molecules.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (size, shape), electronic (charge distribution), and hydrophobic characteristics. For a series of isoquinoline derivatives, these descriptors can be calculated using quantum mechanical methods or molecular mechanics.

Once descriptors are calculated, a mathematical model is built using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). In studies on isoquinoline-1,3-dione derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. plos.orgbohrium.com These methods generate 3D fields around the molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. The models are then trained on a set of molecules with known activities to establish a correlation. For a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives, models were developed using molecular representation of structure-property relationships (MoRSE) descriptors. japsonline.com

A robust QSAR model must be rigorously validated to ensure its predictive power. Internal validation is often performed using cross-validation techniques like leave-one-out (LOO), where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. Key statistical parameters include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). External validation involves using the model to predict the activities of a separate test set of compounds not used in model generation. plos.org

A successful QSAR model, illustrated by the contour maps generated in CoMFA and CoMSIA, can guide the design of new compounds. For example, the models developed for isoquinoline-1,3-diones highlighted regions where bulky, electropositive, or hydrophobic groups would enhance or diminish biological activity, leading to the design of twenty new potent molecules. plos.orgbohrium.com

Table 2: Example of Statistical Validation Parameters for a 3D-QSAR Model of Isoquinolin-1,3-dione Derivatives Note: This data is from a study on isoquinoline-1,3-dione derivatives and serves as an example of typical QSAR model validation.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) | F-value | Standard Error | Reference |

| CoMFA | 0.695 | 0.947 | 0.875 | 215.155 | 0.151 | plos.org |

| CoMSIA | 0.641 | 0.933 | 0.769 | 155.337 | 0.170 | plos.org |

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling and virtual screening are powerful computational techniques employed in drug discovery to identify novel bioactive molecules and their potential biological targets. These methods are particularly valuable for exploring the therapeutic potential of chemical scaffolds such as the isoquinolinone core. By defining the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models serve as effective filters in virtual screening campaigns to search large compound libraries for molecules with a high probability of binding to a specific target.

A notable example of this approach is the successful identification of a novel chemotype of Maternal Embryonic Leucine-zipper Kinase (MELK) inhibitors based on a nih.govmdpi.comjapsonline.comtriazolo[1,5-b]isoquinoline scaffold, which is structurally related to the isoquinolinone system. nih.govresearchgate.net MELK is a significant oncotarget implicated in various human cancers, making the discovery of new inhibitors a critical area of research. nih.gov

Consensus-Based Virtual Screening Workflow

To discover new MELK inhibitor chemotypes, a consensus-based virtual screening workflow was employed, integrating three distinct and orthogonal screening concepts: docking, shape screening, and pharmacophore screening. nih.govresearchgate.net This multi-faceted approach enhances the probability of identifying true positive hits by requiring a compound to be predicted as active by at least two of the three methods. nih.gov The workflow was first retrospectively validated on known MELK inhibitors before being prospectively applied to an in-house library of compounds. nih.govresearchgate.net

The table below outlines the parallel concepts utilized in this virtual screening campaign.

| Screening Concept | Description |

| Docking-Based Screening | This method predicts the preferred orientation of a ligand when bound to a target protein. It evaluates the binding affinity based on scoring functions that account for intermolecular interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces. |

| Shape-Based Screening | This technique relies on the principle of molecular similarity, where compounds with similar three-dimensional shapes are presumed to have similar biological activities. It compares the shape of candidate molecules to that of a known active ligand. |

| Pharmacophore-Based Screening | This approach uses a 3D model that defines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. The model is then used as a query to search for compounds in a database that match these features. |

This table summarizes the three parallel virtual screening concepts used to identify novel MELK inhibitors.

Identification of a Novel MELK Inhibitor Chemotype

The prospective screening of an in-house compound database using this consensus-based approach led to the identification of 2-phenyl- nih.govmdpi.comjapsonline.comtriazolo[1,5-b]isoquinoline as a new structural class of MELK inhibitors. nih.gov From the initial library, a number of virtual hits were selected for in vitro enzymatic inhibition testing. nih.gov This experimental validation confirmed the inhibitory activity of this novel chemotype against MELK. nih.gov

Further exploration of the structure-activity relationship (SAR) of this series, guided by the computational models, resulted in the identification of a lead compound with sub-micromolar inhibitory activity. nih.govresearchgate.net The predicted binding mode of the identified inhibitors was analyzed to understand the key interactions within the MELK binding pocket, providing a rational basis for further optimization. researchgate.net

The successful application of this integrated virtual screening strategy underscores the utility of combining pharmacophore modeling with other computational methods to identify novel bioactive compounds and their targets. While this study focused on a triazolo-isoquinoline scaffold, the principles and methodologies are directly applicable to other related heterocyclic systems, including derivatives of this compound, for the exploration of their therapeutic potential against various biological targets.

Biological and Pharmacological Research of Isoquinolinone Derivatives

Broad Spectrum Pharmacological Properties of Isoquinoline (B145761) and Isoquinolinone Derivatives

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds that are the subject of extensive research in medicinal chemistry due to their wide array of biological activities. wisdomlib.orgsemanticscholar.org These compounds, characterized by a fused benzene (B151609) and pyridine (B92270) ring structure, serve as a foundational scaffold for the development of new therapeutic agents. wisdomlib.orgnih.gov The diverse pharmacological profile of isoquinoline derivatives includes antitumor, antimicrobial, anti-inflammatory, antiviral, antimalarial, and antifungal properties. wisdomlib.orgamerigoscientific.com

The chemical structure of these compounds, which can be extensively modified, allows for the fine-tuning of their biological effects. ontosight.ai The versatility of the isoquinoline framework is embedded in numerous natural alkaloids, such as morphine and codeine, and synthetic compounds that have been investigated for various therapeutic applications. semanticscholar.orgnih.gov Research has demonstrated that isoquinoline-based molecules can interact with a variety of biological targets, including enzymes and nucleic acids, leading to their diverse pharmacological actions. semanticscholar.orgnih.gov For instance, certain derivatives have shown potent anticancer activity by targeting DNA replication and repair mechanisms or by modulating cellular signaling pathways. wisdomlib.orgsemanticscholar.org Others have exhibited significant antimicrobial effects against various strains of bacteria and fungi. wisdomlib.orgamerigoscientific.com The broad spectrum of activity makes the isoquinoline and isoquinolinone core a privileged structure in drug discovery. nih.gov

Enzyme Inhibition Studies

The isoquinolinone scaffold has been identified as a key structural motif for the development of various enzyme inhibitors.

Isoquinolinone derivatives have been extensively studied as potent inhibitors of Poly(ADP-Ribose) Polymerase (PARP), particularly PARP-1. doi.orgnih.gov PARP enzymes are crucial for repairing single-strand DNA breaks, a vital process for cell survival. tandfonline.com The inhibition of PARP is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govnih.gov

The design of many PARP inhibitors is based on mimicking the nicotinamide (B372718) portion of NAD+, the substrate for PARP enzymes. tandfonline.com The isoquinolinone structure serves as an effective scaffold for these NAD+ mimetics, competing with the natural substrate for the enzyme's active site. tandfonline.comtandfonline.com Numerous studies have described the synthesis and characterization of novel isoquinolinone-based PARP inhibitors, with some compounds demonstrating high potency in both biochemical and cellular assays. doi.orgnih.gov For example, a series of newly synthesized thieno[2,3-c]isoquinolin-5-one (TIQ-A) derivatives showed powerful inhibitory activity, with some displaying submicromolar IC50 values. doi.org These findings underscore the potential of the isoquinolinone core in developing effective anticancer agents that function through PARP inhibition. nih.gov

5-Aminoisoquinolin-1(2H)-one (5-AIQ) is a well-characterized, water-soluble, and selective inhibitor of PARP-1. nih.govmdpi.com It is widely used as a pharmacological tool to investigate the physiological and pathological roles of PARP activation. mdpi.comresearchgate.net PARP-1 is a nuclear enzyme that becomes activated in response to DNA strand breaks. nih.govmdpi.com Upon activation, PARP-1 cleaves its substrate, NAD+, into nicotinamide and ADP-ribose, and subsequently forms long polymers of ADP-ribose on nuclear acceptor proteins. mdpi.com This process is critical for signaling and recruiting other DNA repair proteins. nih.gov

However, the excessive activation of PARP-1 can lead to cellular energy depletion (by consuming NAD+ and consequently ATP) and cell death, a mechanism implicated in tissue damage associated with inflammation and ischemia-reperfusion injury. doi.orgnih.gov 5-AIQ acts by competing with NAD+ at the catalytic site of PARP-1, thereby preventing the synthesis of poly(ADP-ribose) chains. mdpi.com By inhibiting PARP-1, 5-AIQ has been shown to reduce tissue injury in various experimental models, including periodontitis, by decreasing inflammatory responses and cell death. nih.gov Its utility in research has helped to establish PARP inhibition as a potential therapeutic strategy for conditions involving inflammation and DNA damage. nih.govmdpi.com

Methionine S-adenosyltransferase 2A (MAT2A) is an enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), a universal methyl donor essential for numerous cellular processes, including the methylation of DNA, RNA, and proteins. probiologists.comwesleyan.edu MAT2A has emerged as a significant target in oncology, particularly for cancers that have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. probiologists.comnih.gov This genetic alteration, present in about 15% of all cancers, creates a specific vulnerability, making cancer cells highly dependent on MAT2A activity for survival. probiologists.com

Inhibition of MAT2A in MTAP-deficient cancer cells leads to a reduction in SAM levels, which in turn impairs the function of enzymes like protein arginine N-methyltransferase 5 (PRMT5), ultimately causing cell death. probiologists.com This synthetic lethal relationship has driven the discovery of MAT2A inhibitors. nih.gov While various chemical scaffolds have been explored, research has highlighted potent inhibitors based on structures such as 2(1H)-quinoxalinone and arylquinazolinone. nih.govresearchgate.net These inhibitors typically bind to an allosteric site on the MAT2A enzyme. wesleyan.eduresearchgate.net

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the conversion of arachidonic acid into prostanoids, such as prostaglandins. wikipedia.orgnih.gov There are two main isoforms, COX-1 and COX-2. wikipedia.org COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation. mdpi.com

The inhibition of COX enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and ibuprofen. wikipedia.org By blocking the COX pathway, these drugs reduce the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov The development of selective COX-2 inhibitors was driven by the goal of reducing the gastrointestinal side effects associated with the inhibition of COX-1's protective functions. mdpi.com Research into novel COX inhibitors has explored a variety of chemical structures. For instance, studies have identified isoxazole (B147169) derivatives and natural compounds like kuwanon derivatives as potent and, in some cases, selective COX-2 inhibitors. mdpi.comnih.gov

Poly(ADP-Ribose) Polymerase (PARP) Inhibition

Receptor Modulation and Ion Channel Activity

Beyond enzyme inhibition, isoquinolinone derivatives have been found to modulate the activity of cell surface receptors. Research has shown that certain isoquinolin-1(2H)-one derivatives can act as positive ago-allosteric modulators (PAAMs) of the serotonin (B10506) 5-HT2C receptor. nih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can enhance the response of the receptor to its natural ligand. nih.gov The development of PAAMs for the 5-HT2C receptor is of therapeutic interest, and one synthesized isoquinolin-1(2H)-one compound was identified as a hit molecule with high potency and selectivity. nih.gov

The modulation of ion channels, which are critical for cellular communication and function, is another area of pharmacological research. nih.gov While direct and broad studies linking isoquinolinone derivatives to ion channel activity are not extensively detailed in the provided research, the general principle of small molecules affecting ion channel function is well-established. nih.gov For example, the protein kinase C (PKC) enzyme family is known to play a key role in modulating the activity of various ion channels, although the specific patterns of modulation can differ significantly between cell types. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Ligand Research

No published studies were identified that investigate 5-iodo-6-methylisoquinolin-1(2H)-one as a ligand for the TRPV1 receptor, a key target in pain and inflammation research.

Agonist and Antagonist Activities

Consequently, there is no available data on whether this compound acts as an agonist or antagonist at the TRPV1 receptor.

CXCR4 Antagonism

The role of the C-X-C chemokine receptor type 4 (CXCR4) is critical in various physiological and pathological processes, including HIV entry and cancer metastasis. However, literature searches did not yield any studies evaluating this compound as a potential CXCR4 antagonist.

Anticancer Research and Cellular Mechanisms

Although isoquinolinone scaffolds are of significant interest in oncology, no specific anticancer research has been published on this compound.

Inhibition of Cell Proliferation in Various Cancer Cell Lines (e.g., Colorectal Cancer)

There are no available reports or data tables detailing the inhibitory effects of this specific compound on the proliferation of any cancer cell lines, including those for colorectal cancer.

Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclin D1, p21Wif1/Cip1)

Information regarding the impact of this compound on cell cycle regulatory proteins such as Cyclin D1 or the cyclin-dependent kinase inhibitor p21Wif1/Cip1 could not be found.

Antimicrobial Properties

Similarly, a thorough review of scientific databases provided no evidence of studies conducted to determine the antimicrobial properties of this compound against bacteria or other microorganisms.

Antibacterial Activity

Isoquinolinone derivatives have demonstrated notable potential as antibacterial agents, particularly against Gram-positive bacteria. mdpi.commdpi.com A variety of synthetic isoquinoline alkaloids have been developed and evaluated for their bactericidal properties. nih.gov

Research has shown that certain isoquinoline-based compounds are effective against pathogenic strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com For instance, specific tricyclic isoquinoline derivatives have shown activity against S. aureus with minimum inhibitory concentrations (MIC) as low as 16 µg/mL. mdpi.com Furthermore, some N-ethyl ureas based on the isoquinoline structure have been found to inhibit both Gram-positive and Gram-negative pathogens by targeting DNA gyrase and topoisomerase IV. mdpi.com

A novel synthetic antimicrobial compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, was evaluated against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC90) ranging from 6.0 to 24.0 µg/mL in different media. internationalscholarsjournals.com This compound was also found to down-regulate the expression of important virulence factors in P. aeruginosa. internationalscholarsjournals.com Additionally, pyrimido-isoquinolin-quinone derivatives have been developed and show activity against methicillin-resistant Staphylococcus aureus (MRSA) in concentrations ranging from 2 to 32 µg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Isoquinoline Derivatives

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Tricyclic isoquinoline derivative (8d) | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| Tricyclic isoquinoline derivative (8f) | Streptococcus pneumoniae | 32 µg/mL | mdpi.com |

| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline | Pseudomonas aeruginosa | 6.0 - 24.0 µg/mL | internationalscholarsjournals.com |

| Pyrimido-isoquinolin-quinone derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 32 µg/mL | nih.gov |

Antifungal and Antimalarial Activities

The therapeutic potential of isoquinolinone derivatives extends to antifungal and antimalarial applications. Several studies have explored the efficacy of these compounds against various fungal pathogens and the Plasmodium parasite.

In terms of antifungal activity, novel isoquinoline derivatives were synthesized by introducing a diphenyl ether fragment into the 3,4-dihydroisoquinoline (B110456) skeleton. jlu.edu.cn At a concentration of 50 mg/L, some of these compounds demonstrated high inhibition rates of up to 93.0% against Physalospora piricola and Rhizotonia cerealis, which was comparable to the commercial fungicide Chlorothalonil. jlu.edu.cn

Regarding antimalarial properties, isoquinoline derivatives have been investigated as potential agents against Plasmodium falciparum. An in silico study identified 6,7-Dinitro-2- mdpi.cominternationalscholarsjournals.comdoi.orgtriazole-4-yl-benzo[de]isoquinoline-1,3-dione as a compound with potential antimalarial activity, demonstrating good binding affinity to several protein targets of the parasite. nih.govnih.gov Synthetic isoquinoline phenyl and isoquinoline-triazole derivatives have also been tested. One isoquinoline phenyl derivative showed antiplasmodial activity against both chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains of P. falciparum with IC50 values of 1.91 ± 0.21 μM and 2.31 ± 0.33 μM, respectively. researchgate.net An isoquinoline-triazole derivative was particularly effective against the resistant strain with an IC50 of 4.55 ± 0.10 μM. researchgate.net

Table 2: Antifungal and Antimalarial Activity of Selected Isoquinoline Derivatives

| Activity | Compound Type | Target Organism | Key Finding | Reference |

|---|---|---|---|---|

| Antifungal | Isoquinoline with diphenyl ether fragment | Physalospora piricola, Rhizotonia cerealis | Up to 93.0% inhibition at 50 mg/L | jlu.edu.cn |

| Antimalarial | Isoquinoline phenyl derivative (6) | P. falciparum (K1, resistant) | IC50: 1.91 ± 0.21 μM | researchgate.net |

| Antimalarial | Isoquinoline phenyl derivative (6) | P. falciparum (3D7, sensitive) | IC50: 2.31 ± 0.33 μM | researchgate.net |

| Antimalarial | Isoquinoline-triazole derivative (15) | P. falciparum (K1, resistant) | IC50: 4.55 ± 0.10 μM | researchgate.net |

Neuroprotective Effects and Related Biological Activities

Isoquinolinone derivatives have emerged as a promising class of compounds for the treatment of neurodegenerative diseases. nih.gov Their neuroprotective effects are often attributed to their ability to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme whose overactivation can lead to cell death in conditions like cerebral ischemia. doi.orgresearchgate.net

A series of newly synthesized isoquinolinone derivatives were characterized as potent PARP-1 inhibitors. doi.org For example, thieno[2,3-c]isoquinolin-5-one (TIQ-A) and its 5-hydroxy and 5-methoxy derivatives displayed submicromolar IC50 values for PARP-1 inhibition (0.45 ± 0.1 μM, 0.39 ± 0.19 μM, and 0.21 ± 0.10 μM, respectively). doi.org In a model of cerebral ischemia using cultured mouse cortical cells, these compounds significantly attenuated neuronal injury when present during oxygen and glucose deprivation (OGD) and the subsequent recovery period. doi.orgresearchgate.net A strong correlation was observed between the PARP-1 inhibitory activity of these compounds and their neuroprotective efficacy. doi.orgresearchgate.net

Furthermore, isoquinoline alkaloids from certain plants have been shown to offer neuroprotection by mitigating oxidative stress. mdpi.com They can enhance the activity of antioxidant enzymes and regulate pathways such as the NRF2-KEAP1 pathway. nih.govmdpi.com

Anti-inflammatory Mechanisms

The anti-inflammatory properties of isoquinolinone derivatives are well-documented and are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. nih.govresearchgate.net

One of the primary mechanisms underlying the anti-inflammatory effects of these compounds is the inhibition of the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways. nih.gov For instance, the isoquinoline-1-carboxamide (B73039) derivative, HSR1101, was found to suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-treated microglial cells. nih.gov This compound also attenuated the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Down-regulation of NF-κB Activity

A crucial aspect of the anti-inflammatory action of isoquinolinone derivatives is their ability to down-regulate the activity of NF-κB, a key transcription factor that governs the expression of many pro-inflammatory genes. mdpi.com

The compound HSR1101 was shown to abate the LPS-induced nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitory protein, IκB. nih.gov By preventing the degradation of IκB, NF-κB remains sequestered in the cytoplasm and cannot initiate the transcription of inflammatory genes. This inhibitory effect on the NF-κB pathway is a central component of the anti-inflammatory and anti-migratory effects of this class of compounds in microglial cells. nih.gov Other natural compounds containing the isoquinoline scaffold, such as berberine, also exert their anti-inflammatory effects by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB. nih.govmdpi.com

Structure Activity Relationship Sar Studies of Substituted Isoquinolinones

Impact of Substituents on Biological Activity and Selectivity

The biological activity and selectivity of isoquinolinone derivatives are significantly influenced by the nature and position of substituents on the core ring structure. Strategic placement of different functional groups can modulate the compound's pharmacological profile, including its potency, target specificity, and pharmacokinetic properties.

Influence of Halogenation (e.g., Iodine at C-5, C-6, C-4) on Biological Profiles

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of halogen atoms such as iodine, chlorine, and fluorine can affect a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its interaction with biological targets.

In the context of isoquinolinones, halogenation at various positions has been shown to impact their biological profiles. While specific studies on 5-iodo-6-methylisoquinolin-1(2H)-one are not extensively available in public literature, general principles from related structures suggest that an iodine atom at the C-5 position could have several effects. The bulky and lipophilic nature of iodine may promote hydrophobic interactions within the binding pocket of a target protein. Furthermore, the electron-withdrawing nature of halogens can alter the electron density of the isoquinolinone ring system, potentially affecting its binding affinity and selectivity. For instance, studies on other heterocyclic compounds have shown that halogenation can lead to improved antibacterial and anticancer activities biointerfaceresearch.com. Research on quinone imine derivatives has indicated that compounds with a higher number of chlorine atoms exhibit increased insecticidal, fungicidal, and herbicidal activity biointerfaceresearch.com. In some series of antimicrobial isoquinolines, however, the presence of a halide group was found not to be crucial for activity nih.gov.

Role of Methyl Groups (e.g., at C-6) and other Alkyl Substituents

The introduction of methyl and other alkyl groups can also significantly modulate the pharmacological properties of isoquinolinones. A methyl group at the C-6 position, as seen in this compound, can influence the molecule's steric and electronic properties.

Effect of Nitrogen Substitution on Pharmacological Properties

Modification of the nitrogen atom at the 2-position of the isoquinolin-1(2H)-one core is a critical aspect of SAR studies. The substituent on the nitrogen atom can influence the compound's solubility, membrane permeability, and ability to form hydrogen bonds.

Introducing different groups on the nitrogen can lead to significant changes in biological activity. For example, in a series of PARP1 inhibitors, constraining a linear propylene (B89431) linker on the nitrogen into a cyclopentene (B43876) ring resulted in improved pharmacokinetic parameters while maintaining potency nih.gov. Furthermore, incorporating the nitrogen substituent as part of an adjacent bicyclic ring, forming a naphthyridinone scaffold, was a successful strategy to enhance the compound's profile nih.gov. The nature of the nitrogen substituent can also dictate the selectivity of the compound for different biological targets.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is paramount to its ability to interact with a specific biological target. Conformational analysis of substituted isoquinolinones helps in understanding the spatial arrangement of the pharmacophoric features and how this arrangement influences the biological response.

The isoquinolinone ring system is relatively planar, but the substituents can adopt various orientations. The preferred conformation is the one with the lowest energy, which is often the biologically active conformation. For N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, NMR spectroscopy, X-ray crystallography, and molecular modeling studies revealed an unexpected low-energy conformation characterized by an intramolecular pi-stacking interaction and a twist-boat ring conformation, which is thought to mimic the bioactive conformation nih.govlookchem.com. The interplay between the iodine at C-5 and the methyl group at C-6 in this compound would likely influence the preferred conformation of the molecule and its ability to fit into the binding site of its target.

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For isoquinolinone derivatives, key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A typical pharmacophore model for a kinase inhibitor, for example, might include a hydrogen bond acceptor interacting with the hinge region of the kinase, a hydrophobic group occupying a hydrophobic pocket, and an aromatic ring involved in π-π stacking interactions mdpi.com. In the case of PARP inhibitors, key interactions with specific amino acid residues like GLU988 and LYS903 are crucial for potent inhibition nih.gov. For this compound, the iodine atom could contribute to a hydrophobic feature, while the carbonyl group of the isoquinolinone core acts as a hydrogen bond acceptor. The methyl group could also participate in hydrophobic interactions.

Derivation of Lead Compounds through SAR Exploration

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties, with the goal of developing a drug candidate. SAR studies are the foundation of this process.

By systematically modifying the isoquinolinone scaffold and analyzing the resulting changes in biological activity, researchers can identify promising lead compounds. For example, in the development of PARP inhibitors, initial isoquinolinone compounds with good potency but poor pharmacokinetics were optimized by modifying the nitrogen substituent, leading to the identification of a preclinical candidate with improved properties nih.gov. Similarly, SAR studies of 3-arylisoquinolinones as potential anticancer agents revealed that meta-substitution on the aryl ring dramatically enhanced antiproliferative activity compared to para-substitution, leading to the identification of a potent microtubule-destabilizing agent nih.govacs.org. Through such iterative cycles of design, synthesis, and biological evaluation based on SAR data, novel and more effective isoquinolinone-based therapeutic agents can be developed.

Mechanistic Investigations in Isoquinolinone Synthesis and Reactivity

Probing Reaction Pathways for Isoquinolinone Formation

Detailed mechanistic studies, combining experimental techniques and computational analysis, have been instrumental in mapping the reaction coordinates for isoquinolinone synthesis. These studies focus on identifying the key steps, intermediates, and transition states involved in the catalytic cycle.

The cornerstone of many modern isoquinolinone syntheses is the transition-metal-catalyzed activation of a C-H bond on an aromatic precursor. This process transforms a stable C-H bond into a more reactive carbon-metal bond, paving the way for cyclization. Several transition metals, including rhodium, ruthenium, and palladium, are frequently employed for this purpose.

Table 1: Common Catalysts and Directing Groups in Isoquinolinone Synthesis via C-H Activation

| Catalyst System | Directing Group Example | Reference |

|---|---|---|

| Rh(III) Complexes | Hydrazone, Oxime, Oxazoline | |

| Ru(II) Complexes | Amide, Ketone |

The direct observation and characterization of transient intermediates are vital for validating proposed mechanisms. Metallacycles, formed during the C-H activation step, are key intermediates in these catalytic cycles. While often short-lived, in some cases, these species can be isolated and structurally characterized.

For instance, in the ruthenium-catalyzed oxidative annulation of isoquinolones with alkynes, the cyclometalated ruthenium intermediates have been successfully isolated. Their structures were unequivocally confirmed by single-crystal X-ray diffraction analysis, providing direct evidence for the C-H activation step and the subsequent coordination of the alkyne. This characterization offers a concrete snapshot of the catalytic cycle, confirming the formation of the crucial Ru-C bond.

Understanding Regioselectivity in Functionalization Reactions

The ability to control the position of new functional groups on the isoquinolinone ring is a significant challenge. Regioselectivity is often dictated by the interplay of electronic effects, steric hindrance, and, most importantly, the influence of directing groups.

Directing groups are functional moieties within the substrate that coordinate to the metal catalyst, guiding it to a specific C-H bond, typically in the ortho position. This chelation-assisted strategy is a powerful tool for controlling regioselectivity.

In the synthesis of isoquinolinones from benzamides, the amide group is a common and effective directing group. The oxygen atom of the amide coordinates to the catalyst (e.g., Pd, Rh, Ru), facilitating the selective activation of one of the two ortho C-H bonds of the benzene (B151609) ring. Similarly, functional groups like oximes can act as internal oxidants and directing groups in rhodium-catalyzed syntheses. The choice of directing group can profoundly influence the reaction's efficiency and selectivity. For substrates that are already isoquinolinones, the nitrogen atom of the ring itself can act as a directing group, facilitating C-H activation at the C8 position or on a pendant aryl group.

Catalytic Cycle Elucidation for Transition Metal-Catalyzed Processes

A general catalytic cycle for the transition metal-catalyzed synthesis of isoquinolinones can be constructed based on extensive mechanistic studies.

A Plausible Catalytic Cycle:

C-H Activation: The cycle begins with the coordination of the catalyst to the directing group, followed by a CMD step to form a five- or six-membered metallacycle intermediate.

Migratory Insertion: The coupling partner, typically an alkyne or an alkene, coordinates to the metal center and then inserts into the carbon-metal bond of the metallacycle. This step forms a new carbon-carbon bond and expands the metallacycle.

Reductive Elimination: The newly formed organic framework is released from the metal center through reductive elimination, which forms the final C-C or C-N bond of the heterocyclic ring and reduces the metal's oxidation state.

Catalyst Regeneration: The catalyst is regenerated to its active oxidation state, often through the action of an external oxidant, allowing it to re-enter the catalytic cycle.

This sequence of elementary steps—C-H activation, migratory insertion, and reductive elimination—is a common motif in many transition-metal-catalyzed cross-coupling and annulation reactions.

Future Perspectives and Research Directions in Isoquinolinone Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Isoquinolinones

Recent advancements have seen the emergence of innovative, environmentally friendly approaches. nih.gov These include transition-metal-catalyzed reactions that proceed under milder conditions and offer greater functional group tolerance. chemistryviews.org For instance, a rhodium(III)-catalyzed C-H activation and annulation reaction has been developed for the synthesis of 3,4-unsubstituted isoquinolones in ethanol, a biomass-derived solvent, at room temperature. chemistryviews.org Another green approach involves the use of a Ru(II)/PEG-400 catalytic system for the synthesis of 1-phenyl isoquinoline (B145761) derivatives, which utilizes a biodegradable solvent and allows for catalyst recycling. niscpr.res.in

Furthermore, techniques such as microwave-assisted synthesis are gaining traction as they can significantly reduce reaction times and improve yields. mdpi.com The application of biocatalysts and enzymes in isoquinolinone synthesis is another promising avenue, offering high selectivity and mild reaction conditions. numberanalytics.com The development of one-pot and tandem reactions is also a key area of focus, as these approaches can streamline synthetic sequences and reduce the need for intermediate purification steps. mdpi.com The continuous exploration of such methodologies will be crucial for the large-scale and environmentally responsible production of isoquinolinone-based compounds for therapeutic and other applications.

Exploration of New Biological Targets and Therapeutic Applications for Isoquinolinone Derivatives

Isoquinolinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. amerigoscientific.com A significant portion of current research is focused on elucidating the mechanisms of action of these compounds and identifying novel biological targets to expand their therapeutic applications.

In the realm of oncology, isoquinolinone derivatives have shown promise against a variety of cancer cell lines. univ.kiev.uanih.gov Their mechanisms of action are diverse and include the induction of DNA damage, generation of reactive oxygen species (ROS), cell cycle arrest, and apoptosis. news-medical.net Some derivatives have been found to interact with microtubules, mimicking the action of established anticancer agents like colchicine (B1669291) and disrupting tumor vasculature. nih.gov The exploration of isoquinolinone-based compounds as inhibitors of specific kinases and other signaling pathways involved in cancer progression is an active area of investigation.

Beyond cancer, researchers are exploring the potential of isoquinolinone derivatives in treating a range of other diseases. For instance, their ability to modulate the activity of enzymes like phosphodiesterases suggests potential applications in neurological disorders. mdpi.com The antimicrobial and anti-inflammatory properties of naturally occurring and synthetic isoquinolinones also warrant further investigation for the development of new treatments for infectious and inflammatory diseases. amerigoscientific.com The identification of new biological targets through techniques like chemical proteomics and high-throughput screening will be pivotal in uncovering the full therapeutic potential of this versatile scaffold.

Integration of Advanced Computational Design in Isoquinolinone Drug Discovery

The integration of advanced computational methods has become an indispensable tool in modern drug discovery, and the field of isoquinolinone research is no exception. In silico techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are being increasingly employed to accelerate the design and optimization of novel isoquinolinone-based therapeutic agents.

Molecular docking studies allow researchers to predict the binding modes and affinities of isoquinolinone derivatives with their biological targets. nih.gov This information is crucial for understanding the molecular basis of their activity and for designing new compounds with improved potency and selectivity. For example, docking simulations have been used to suggest that certain 3-arylisoquinolinones bind to the colchicine-binding pocket of tubulin, which was subsequently confirmed by experimental data. nih.gov

Molecular dynamics simulations provide insights into the dynamic behavior of ligand-protein complexes over time, offering a more realistic representation of the interactions in a biological environment. nih.gov These simulations can help to refine docking predictions and assess the stability of the ligand-target interactions. Furthermore, 3D-QSAR models can be developed to correlate the structural features of isoquinolinone derivatives with their biological activity, providing valuable guidance for the design of new analogs with enhanced therapeutic properties. nih.gov The continued development and application of these computational tools will undoubtedly streamline the drug discovery process for isoquinolinone-based compounds.

Investigating the Biosynthesis of Naturally Occurring Isoquinoline Alkaloids

Nature provides a rich source of structurally diverse and biologically active isoquinoline alkaloids. amerigoscientific.com Understanding the biosynthetic pathways of these natural products is not only of fundamental scientific interest but also holds significant potential for the biotechnological production of valuable pharmaceuticals.

The biosynthesis of isoquinoline alkaloids typically begins with the amino acid tyrosine, which undergoes a series of enzymatic transformations to form the central intermediate (S)-reticuline. nih.govkegg.jp From this key branch point, a variety of enzymes, including oxidoreductases, methyltransferases, and cytochrome P450 monooxygenases, catalyze a cascade of reactions to produce a vast array of structurally complex alkaloids, such as morphine, codeine, and berberine. ontosight.ai

Researchers are actively working to identify and characterize the genes and enzymes involved in these intricate pathways. nih.gov This knowledge can then be harnessed for metabolic engineering approaches to produce these valuable compounds in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. numberanalytics.com This strategy offers a promising alternative to the traditional extraction from plant sources, which can be inefficient and subject to environmental variability. A deeper understanding of the enzymatic machinery responsible for the synthesis of isoquinoline alkaloids will pave the way for the sustainable and scalable production of these important natural medicines.

Challenges and Opportunities in Isoquinolinone Research and Development

Despite the significant progress in isoquinolinone research, several challenges remain that need to be addressed to fully realize the therapeutic potential of this compound class. One of the primary hurdles is the development of scalable and cost-effective synthetic routes for many of the more complex isoquinolinone derivatives. numberanalytics.com Overcoming this challenge will be crucial for the translation of promising lead compounds from the laboratory to the clinic.

Another key challenge lies in fully understanding the structure-activity relationships of isoquinolinone-based compounds. numberanalytics.com A deeper knowledge of how subtle structural modifications impact biological activity and selectivity is needed to design more potent and safer drugs. Furthermore, issues related to the bioavailability, metabolic stability, and potential toxicity of some isoquinolinone derivatives need to be carefully evaluated and addressed during the drug development process.

Despite these challenges, the field of isoquinolinone research is ripe with opportunities. The vast chemical space of the isoquinolinone scaffold remains largely unexplored, offering the potential for the discovery of novel compounds with unique biological activities. nih.gov The continued development of innovative synthetic methodologies, coupled with the power of computational drug design, will accelerate the discovery of new therapeutic agents. numberanalytics.com Moreover, the exploration of isoquinolinone derivatives for applications beyond medicine, such as in materials science and agrochemicals, represents an exciting avenue for future research. numberanalytics.comnumberanalytics.com The rich and diverse chemistry of isoquinolinones ensures that this field will continue to be a fertile ground for scientific discovery and innovation for years to come.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 5-iodo-6-methylisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of the isoquinolinone core. Key steps include halogenation (iodination) and alkylation (methylation), often requiring:

- Precursor selection : Starting materials like 6-methylisoquinolin-1(2H)-one are iodinated using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .

- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., FeCl₃) improve regioselectivity during iodination .

- Temperature control : Reactions are conducted at 0–25°C to minimize side products .

Yield optimization (60–85%) requires purification via column chromatography or recrystallization.

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments and carbon frameworks. The iodine atom induces deshielding in adjacent protons (δ 7.5–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₀H₈INO: theoretical 273.97 g/mol) .

- X-ray crystallography : Resolves substituent positions and confirms the bicyclic structure .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies guide the optimization of this compound for protease inhibition?

SAR studies compare analogs with varying substituents:

- Iodine's role : The bulky iodine atom enhances binding to hydrophobic pockets in viral proteases (e.g., NS2B/NS3 in dengue virus), as seen in similar isoquinolinones with IC₅₀ values of 3.75–4.22 µM .

- Methyl group impact : Methylation at position 6 improves metabolic stability by reducing oxidative degradation .

- Substitution patterns : Electron-withdrawing groups (e.g., halogens) at position 5 increase inhibitory potency, while bulky groups at position 4 reduce activity .

Q. Q4. What molecular modeling approaches are used to predict the binding mode of this compound to biological targets?

Computational methods include:

- Docking simulations : AutoDock Vina or Schrödinger Suite predict interactions with protease active sites. For example, the iodine atom forms halogen bonds with Thr120 in dengue NS3 .

- MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories, highlighting key hydrogen bonds and hydrophobic interactions .

- Free energy calculations : MM-PBSA quantifies binding affinities, guiding prioritization of analogs .

Q. Q5. How do conflicting bioactivity data for isoquinolinone derivatives arise, and how can they be resolved?

Discrepancies often stem from:

- Assay variability : Differences in enzyme sources (e.g., recombinant vs. native proteases) or buffer conditions (pH, ionic strength) alter IC₅₀ values .

- Compound purity : Impurities >5% (e.g., unreacted precursors) skew results. Validate purity via HPLC (>95%) before testing .

- Cell permeability : Poor solubility (logP >3) limits intracellular uptake in cell-based assays. Use derivatives with PEGylated side chains to enhance bioavailability .

Methodological Considerations

Q. Q6. What strategies mitigate challenges in scaling up the synthesis of this compound?

- Flow chemistry : Continuous reactors improve heat dissipation and reduce byproducts during exothermic iodination steps .

- Catalyst recycling : Immobilized catalysts (e.g., silica-supported FeCl₃) reduce waste and cost .

- Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Q. Q7. How can researchers validate the stability of this compound under physiological conditions?

- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

- Plasma stability tests : Exposure to human plasma (37°C, 1–6 hours) identifies esterase-mediated hydrolysis risks .

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the iodine substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.